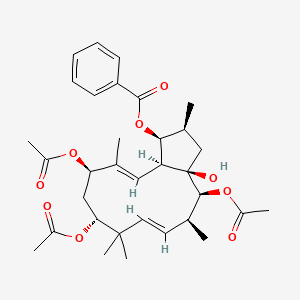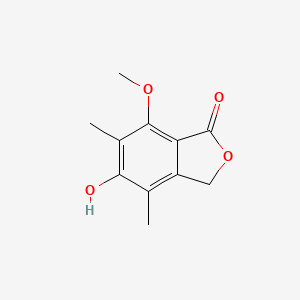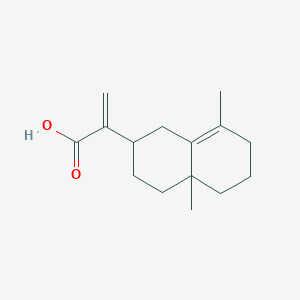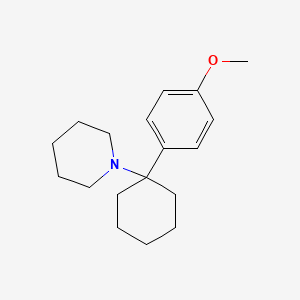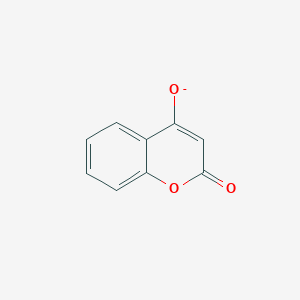
dTDP-6-deoxy-beta-L-talose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-6-deoxy-beta-L-talose is a dTDP-6-deoxy-L-talose in which the anomeric centre of the pyranose fragment has beta-configuration. It is a conjugate acid of a dTDP-6-deoxy-beta-L-talose(2-).
Scientific Research Applications
Biosynthesis and Bacterial Polysaccharides
dTDP-6-deoxy-beta-L-talose plays a significant role in the biosynthesis of bacterial polysaccharides. Nakano et al. (2000) identified its presence in the serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans, highlighting its role in bacterial cell wall components. This study was pivotal in discovering the genes responsible for dTDP-6-deoxy-beta-L-talose biosynthesis, which had not been identified in other bacteria before (Nakano et al., 2000).
Karki et al. (2010) further explored the biosynthetic genes from Kitasatospora kifunensis, revealing the genetic diversity within the dTDP-6-deoxy-beta-L-talose biosynthetic pathway. This research provides an example of the enzyme's role in producing this unique sugar nucleotide (Karki et al., 2010).
Dental Plaque Formation Studies
In the context of dental plaque formation, Tylenda et al. (1979) examined Actinomyces viscosus strains, focusing on the role of deoxyhexoses like 6-deoxy-l-talose in cell surface phenomena. This research established the stereochemical configuration of these deoxyhexoses, contributing to our understanding of their role in bacterial cell walls (Tylenda et al., 1979).
Enzyme Characterization
Yoo et al. (2011) characterized dTDP-L-rhamnose (dTDP-Rha)-synthesizing dTDP-6-deoxy-L-lyxo-4-hexulose reductase and dTDP-Rha 4-epimerase from Burkholderia thailandensis. This study provides insights into the enzymatic activities interconverting between dTDP-Rha and dTDP-6-deoxy-beta-L-talose, highlighting the potential for biotechnological applications (Yoo et al., 2011).
properties
Molecular Formula |
C16H26N2O15P2 |
|---|---|
Molecular Weight |
548.33 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15+/m0/s1 |
InChI Key |
ZOSQFDVXNQFKBY-ONRKHWABSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



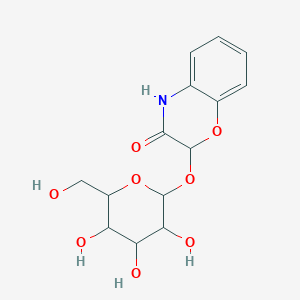
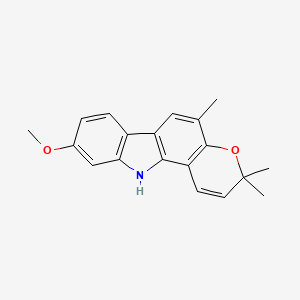
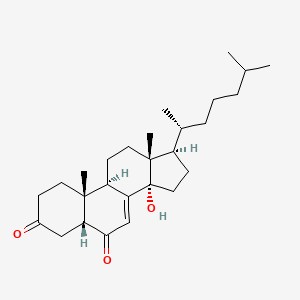
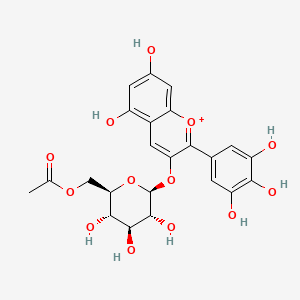
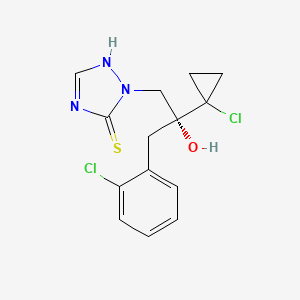
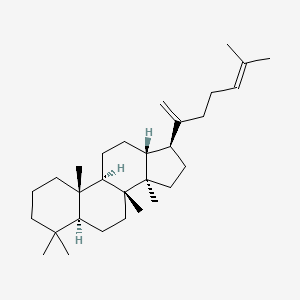
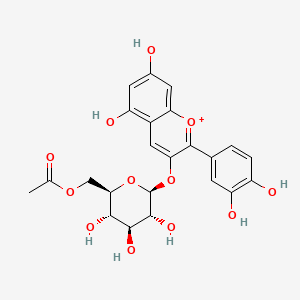
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)

